molecular formula C11H9N3 B1211749 1H-Perimidin-2-amine CAS No. 28832-64-6

1H-Perimidin-2-amine

Cat. No.: B1211749
CAS No.: 28832-64-6
M. Wt: 183.21 g/mol
InChI Key: UNDUSVBXIVZGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Perimidin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. These compounds are known for their diverse biological activities and chemical applications. The structure of this compound consists of a perimidine ring system with an amino group attached to the second position. This unique structure imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Perimidin-2-amine can be synthesized through various methods. One common method involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is advantageous due to its simplicity and efficiency. Another method involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl group, which requires special reagents or forced reaction conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. Methods such as microwave irradiation, ultrasound, and grinding using different catalysts like ionic liquids, acids, metals, and nanocatalysts have been developed for the selective synthesis of perimidines . These methods are not only efficient but also environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1H-Perimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino group and the nitrogen atoms in the perimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used for the reduction of this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of perimidine-2-one derivatives, while reduction can yield perimidine-2-amine derivatives with different substituents.

Mechanism of Action

The mechanism of action of 1H-Perimidin-2-amine involves its interaction with various molecular targets and pathways. The compound can form complexes with metals, which enhances its biological activity. It can also interact with different proteins, leading to inhibition or activation of specific biological pathways . The presence of the amino group allows it to participate in hydrogen bonding and other interactions, which are crucial for its biological effects.

Comparison with Similar Compounds

1H-Perimidin-2-amine stands out due to its versatile reactivity and wide range of applications in various fields.

Properties

IUPAC Name

1H-perimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDUSVBXIVZGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067419
Record name 1H-Perimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28832-64-6
Record name 2-Aminoperimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28832-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoperimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028832646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Perimidin-2-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Perimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-perimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Perimidin-2-amine
Reactant of Route 2
1H-Perimidin-2-amine
Reactant of Route 3
1H-Perimidin-2-amine
Reactant of Route 4
1H-Perimidin-2-amine
Reactant of Route 5
1H-Perimidin-2-amine
Reactant of Route 6
1H-Perimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.